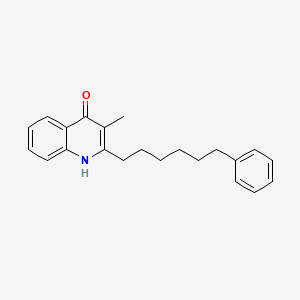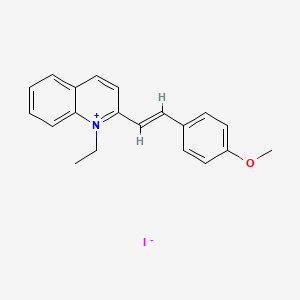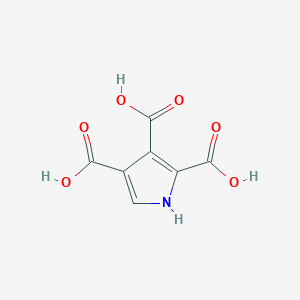
1H-Pyrrole-2,3,4-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,3,4-tricarboxylic acid is a heterocyclic organic compound with the molecular formula C7H5NO6 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom This compound is known for its unique structure, which includes three carboxylic acid groups attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3,4-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrrole derivatives. For instance, the oxidation of 1H-pyrrole-2,3,5-tricarboxylic acid can yield this compound under specific conditions . Another method involves the cyclization of appropriate precursors, such as the condensation of diols and amines in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes often use oxidizing agents like hydrogen peroxide or other peroxides to achieve the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2,3,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used to reduce the carboxylic acid groups to alcohols.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,3,4-tricarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1H-pyrrole-2,3,4-tricarboxylic acid exerts its effects is primarily through its interaction with biological molecules. It can act as an oxidative stress marker by forming degradation products of melanin. The molecular targets and pathways involved include various enzymes and oxidative pathways that lead to the formation of its degradation products .
Comparación Con Compuestos Similares
1H-Pyrrole-2,3,5-tricarboxylic acid: This compound is structurally similar but has the carboxylic acid groups in different positions.
Pyrrole-2,3-dicarboxylic acid: Another related compound with two carboxylic acid groups instead of three.
Uniqueness: 1H-Pyrrole-2,3,4-tricarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
944-54-7 |
|---|---|
Fórmula molecular |
C7H5NO6 |
Peso molecular |
199.12 g/mol |
Nombre IUPAC |
1H-pyrrole-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C7H5NO6/c9-5(10)2-1-8-4(7(13)14)3(2)6(11)12/h1,8H,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
IBLWXWNVAFCXCW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N1)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





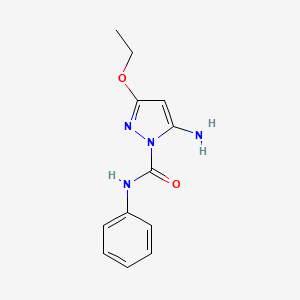
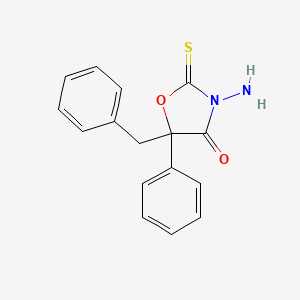
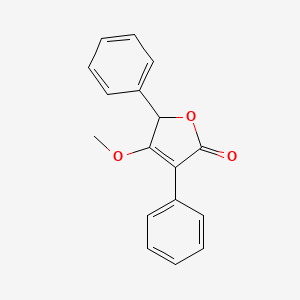
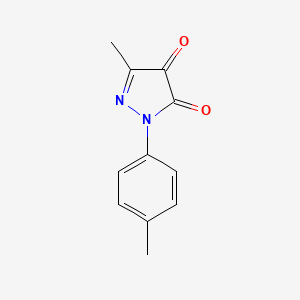
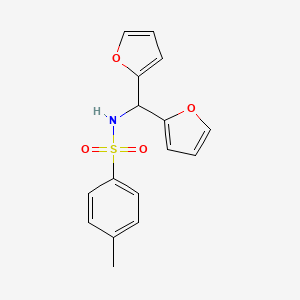
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
